tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate

Medicinal Chemistry Drug Design Physicochemical Properties

tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate is a heterocyclic building block belonging to the pyrrolo[2,3-c]pyridine class, characterized by a 2,3-dihydro core, a tert-butoxycarbonyl (Boc) protecting group at N1, and a hydroxyl substituent at C4. It serves primarily as a synthetic intermediate in medicinal chemistry programs requiring a pre-functionalized azaindoline scaffold with orthogonal protection.

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
Cat. No. B13061595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C=NC=C21)O
InChIInChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14-5-4-8-9(14)6-13-7-10(8)15/h6-7,15H,4-5H2,1-3H3
InChIKeyXHTXISJZFDHGDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate (CAS 1354454-93-5): A Functionalized Dihydropyrrolopyridine Building Block


tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate is a heterocyclic building block belonging to the pyrrolo[2,3-c]pyridine class, characterized by a 2,3-dihydro core, a tert-butoxycarbonyl (Boc) protecting group at N1, and a hydroxyl substituent at C4 [1]. It serves primarily as a synthetic intermediate in medicinal chemistry programs requiring a pre-functionalized azaindoline scaffold with orthogonal protection.

Why Interchanging Boc-Protected Pyrrolopyridines Can Lead to Synthesis Failure


Substituting this compound with the fully aromatic, non-hydroxylated analog tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate (CAS 370880-82-3) eliminates the 4-hydroxy hydrogen-bond donor and the reactive hydroxyl handle, fundamentally altering both physicochemical properties [1]. The 2,3-dihydro saturation further differentiates reactivity, making generic replacement of this building block inadvisable without compromising downstream synthetic versatility.

Quantitative Differentiation Evidence for tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate


Reduced Lipophilicity and Increased Polar Surface Area Versus the Non-Hydroxylated Analog

The target compound exhibits a calculated LogP (XLogP3) of 1.3, compared to 2.37 (ACD/LogP) for the non-hydroxylated analog tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate, a decrease of 1.07 log units [1]. Concurrently, its topological polar surface area (TPSA) is 62.66 Ų versus 44 Ų for the analog, an increase of 18.66 Ų [1]. These differences indicate superior aqueous solubility and reduced passive membrane permeability, properties that can be critical in fragment-based screening or when optimizing CNS vs. peripheral exposure.

Medicinal Chemistry Drug Design Physicochemical Properties

Hydrogen-Bond Donor Introduction Enables Additional Intermolecular Interactions

The 4-hydroxy substituent introduces one hydrogen-bond donor (HBD) to the scaffold, increasing the HBD count from 0 (in the non-hydroxylated analog) to 1 [1]. This functional group can act as a key interaction point in protein-ligand binding, crystal packing, or as a synthetic handle for further derivatization (e.g., etherification, esterification, oxidation). In contrast, the comparator lacks this donor, limiting its direct utility in applications requiring specific hydrogen-bonding patterns.

Structure-Based Drug Design Supramolecular Chemistry Crystal Engineering

Commercial Purity Benchmarking Against Non-Hydroxylated Analog

Reputable vendors supply the target compound at a purity of 98% (HPLC) . The non-hydroxylated analog tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate is also commercially available at 95–98% purity . While purity specifications are comparable, the target compound's additional hydroxyl functionality necessitates more stringent storage conditions to prevent degradation, as reflected in vendor safety data sheets.

Chemical Procurement Quality Control Synthetic Chemistry

High-Impact Application Scenarios for tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate


Lead Optimization of CNS-Targeted Kinase Inhibitors Requiring Lower LogP

The target compound's reduced lipophilicity (LogP 1.3 vs. 2.37 for the non-hydroxylated comparator) makes it a preferred starting point for central nervous system (CNS) drug discovery programs where lower LogP correlates with reduced off-target binding and improved CNS safety profiles. Medicinal chemists can directly incorporate the 4-hydroxy building block to maintain desired property space without additional polarity adjustment steps [1].

PROTAC Linker Attachment via the 4-Hydroxy Functional Handle

In proteolysis-targeting chimera (PROTAC) design, the solitary hydroxyl group offers a well-defined, orthogonal attachment point for E3 ligase ligand linkers. Unlike the non-hydroxylated analog, which lacks a suitable functional group, this compound enables straightforward ether or ester conjugation, streamlining PROTAC library synthesis [1].

Fragment-Based Drug Discovery Libraries Benefiting from Enhanced Solubility

Fragment-based screening campaigns demand fragments with high aqueous solubility and minimal non-specific binding. With a TPSA of 62.66 Ų and a hydrogen-bond donor, this compound is better suited for fragment libraries than the more lipophilic, donor-deficient analog (TPSA 44 Ų), potentially reducing false positives in biochemical assays [1].

Building Block for Covalent Inhibitors Requiring a Hydroxyl Warhead or Prodrug Moiety

The hydroxyl group can serve as a latent warhead (e.g., converted to an acrylate ester for covalent targeting) or as a prodrug handle. This inherent reactivity differentiator eliminates the need for de novo hydroxyl introduction, saving synthetic steps and increasing overall yield in medicinal chemistry projects [1].

Quote Request

Request a Quote for tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.